molecular formula C16H14N2O3S2 B2902586 2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole CAS No. 923178-63-6

2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2902586
CAS No.: 923178-63-6
M. Wt: 346.42
InChI Key: QZCOAPTXOYMIES-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a high-purity chemical compound designed for research and development applications. This molecule features a 1,3,4-oxadiazole core, a five-membered heterocycle known for its significant role in medicinal chemistry . The oxadiazole scaffold is recognized as a privileged structure in drug discovery due to its favorable physical, chemical, and pharmacokinetic properties, which enable strong hydrogen bond interactions with biological macromolecules . It serves as a versatile bio-isosteric replacement for esters, amides, and carbamates, often enhancing metabolic stability and other drug-like properties in lead compounds . The specific substitution pattern on this core, incorporating both a benzylsulfanyl group at the 2-position and a 4-(methylsulfonyl)phenyl group at the 5-position, creates a unique molecular architecture. The methylsulfonylphenyl moiety is an electron-accepting group that can influence electronic distribution and is a common pharmacophore in bioactive molecules. This specific structural combination suggests potential for diverse pharmacological screening and optimization studies. Derivatives of 1,3,4-oxadiazole have been extensively documented in scientific literature to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anti-tubercular, antifungal, and anticancer effects . Furthermore, they have shown promise as inhibitors for various enzymes, such as carbonic anhydrase II , thymidylate synthase , and α-glucosidase , making them valuable tools and candidates in multiple therapeutic areas. This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to conduct all necessary experiments in a controlled, safe laboratory environment and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2-benzylsulfanyl-5-(4-methylsulfonylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-23(19,20)14-9-7-13(8-10-14)15-17-18-16(21-15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCOAPTXOYMIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole (CAS Number: 923178-63-6) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential antiviral effects, and mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H14_{14}N2_2O3_3S2_2, with a molecular weight of 346.4 g/mol. Its unique structure combines a benzylsulfanyl group and a methylsulfonyl group, which may enhance its solubility and bioavailability compared to other oxadiazole derivatives .

PropertyValue
Molecular FormulaC16_{16}H14_{14}N2_2O3_3S2_2
Molecular Weight346.4 g/mol
CAS Number923178-63-6

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer).

Case Study: Anticancer Evaluation

In a study assessing the cytotoxic effects of related oxadiazole derivatives:

  • Cell Lines Tested : MDA-MB-231 and HT-29.
  • Concentrations Used : Compounds were tested at concentrations ranging from 6.25 µM to 200 µM.
  • Results :
    • The compounds demonstrated a dose-dependent reduction in cell viability.
    • At a concentration of 50 µM, significant apoptosis was observed in both cell lines—up to 62.7% in MDA-MB-231 cells compared to untreated controls .

This suggests that the structural modifications in oxadiazoles can lead to enhanced anticancer properties, highlighting the potential of this compound as an effective agent in cancer therapy.

The biological activity of oxadiazoles is often attributed to their ability to:

  • Inhibit key enzymes involved in cancer progression and viral replication.
  • Induce apoptosis through various pathways such as the mitochondrial pathway.
  • Interact with DNA structures or inhibit tubulin polymerization .

Scientific Research Applications

2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a chemical compound belonging to the oxadiazole family, which is known for its diverse applications in medicinal chemistry. Oxadiazoles, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, exhibit various pharmacological effects due to their structural versatility . The presence of a benzylsulfanyl group and a para-methylsulfonylphenyl substituent in this compound contributes to its unique chemical properties and biological activities.

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry Oxadiazoles are frequently used in medicinal chemistry because of their structural versatility and ability to produce a wide range of pharmacological effects.
  • Scientific Research This compound is a valuable tool for researchers investigating novel therapeutic agents and biological processes because of its distinct chemical characteristics.
  • Interaction Studies This focuses on its binding affinity and mechanism of action against biological targets. For instance.

1,3,4-Oxadiazoles have a vast variety of applications in medicine, agriculture, dyes, heat-resistant polymers, scintillators, UV absorbing, and fluorescent materials . These bioactive agents also show a variety of biological significance such as anticancer, antimicrobial, anti-diabetic, antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, analgesic, and insecticidal activities, and thus have drawn widespread attention .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antibacterial Activity

Key Structural Analogs

2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

  • Substituents: Methylsulfonyl (position 2), 4-fluorophenyl (position 5).
  • Activity :
  • In vitro : EC₅₀ = 0.17 µg/mL against Xoo, outperforming bismerthiazole (92.61 µg/mL) and thiodiazole copper (121.82 µg/mL) .
  • In vivo : 41.82% protective activity at 200 µg/mL in greenhouse trials, surpassing commercial agents .
    • Mechanism : Inhibits EPS biosynthesis by suppressing gumB, gumG, and gumM gene expression (>85% inhibition at 20 µg/mL) .

2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) Substituents: Phenoxymethyl (position 2), methylsulfonyl (position 5). Activity: EC₅₀ = 0.45 µg/mL against X. oryzae, superior to benzyl or phenyl analogs . Rationale: Phenoxymethyl’s sp³-hybridized -CH₂- enhances structural flexibility and receptor binding .

2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole

  • Substituents: Methylsulfonyl (position 2), (4-fluorophenyl)sulfonylmethyl (position 5).
  • Activity : EC₅₀ = 0.17 µg/mL against Xoo, with exceptional in vivo performance .
Comparison with 2-(Benzylsulfanyl)-5-[4-(Methylsulfonyl)phenyl]-1,3,4-Oxadiazole
  • Substituent Analysis: Position 2: The benzylsulfanyl group (-S-CH₂-C₆H₅) introduces a sulfur atom with moderate electron-withdrawing effects and increased lipophilicity compared to methylsulfonyl (-SO₂-CH₃) or phenoxymethyl (-O-CH₂-C₆H₅). This may enhance membrane permeability but reduce electron density on the oxadiazole ring. Position 5: The 4-(methylsulfonyl)phenyl group is strongly electron-withdrawing, which stabilizes the heterocyclic core and may improve binding to bacterial enzymes involved in EPS biosynthesis.
  • Predicted Bioactivity: The benzylsulfanyl group’s bulkier structure could hinder receptor interaction compared to smaller substituents like methylsulfonyl. However, its thioether linkage may facilitate redox interactions with bacterial proteins.

Mechanistic Insights from Analogs

EPS Biosynthesis Inhibition :

  • Analogs with methylsulfonyl groups disrupt EPS polymerization and transport by downregulating gum genes. For example, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole inhibits gumB expression by 94.88% at 20 µg/mL .
  • The target compound’s methylsulfonylphenyl group may similarly interfere with EPS pathways, though its benzylsulfanyl substituent could alter binding kinetics.

Host Resistance Modulation: Structural analogs enhance superoxide dismutase (SOD) and peroxidase (POD) activities in rice, improving disease resistance .

Comparative Efficacy in Greenhouse and Field Trials

  • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Protective Activity: 41.82% at 200 µg/mL, outperforming bismerthiazole (37.51%) .
  • However, higher molecular weight (due to benzylsulfanyl) could necessitate higher molar concentrations for equivalent efficacy .

Data Tables

Table 1: Comparative Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

Compound Substituent (Position 2) Substituent (Position 5) EC₅₀ (Xoo, µg/mL) Protective Activity (%)
2-(Methylsulfonyl)-5-(4-fluorophenyl) -SO₂-CH₃ 4-Fluorophenyl 0.17 41.82
2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl) -O-CH₂-C₆H₄-F -SO₂-CH₃ 0.45 N/A
2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl] -S-CH₂-C₆H₅ 4-(Methylsulfonyl)phenyl Predicted: 0.2–0.5 Predicted: 35–45

Table 2: Gene Suppression by Methylsulfonyl Analogs (20 µg/mL)

Gene Inhibition Rate (%) Function in EPS Biosynthesis
gumB 94.88 Polymerization and transport
gumG 68.14 Pentasaccharide modification
gumM 86.76 Pentasaccharide synthesis

Preparation Methods

Conventional Cyclodehydration with Phosphorus Oxychloride

The most widely reported method for synthesizing 1,3,4-oxadiazoles involves cyclocondensation of diacylhydrazines using phosphorus oxychloride (POCl₃). For 2-(benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole, the reaction proceeds via the following steps:

  • Synthesis of 4-(Methylsulfonyl)Benzohydrazide :
    4-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield 4-(methylsulfonyl)benzohydrazide.

  • Formation of Diacylhydrazine :
    The hydrazide reacts with benzylsulfanyl acetic acid in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) to form the diacylhydrazine intermediate.

  • Cyclization with POCl₃ :
    The diacylhydrazine undergoes cyclodehydration using POCl₃ at 80–100°C for 4–6 hours, yielding the target oxadiazole.

Mechanistic Insights :
The lone pair on the hydrazide nitrogen attacks the carbonyl carbon of the carboxylic acid derivative, eliminating water. POCl₃ facilitates cyclization by abstracting protons and forming a cyclic intermediate, which collapses to release hydrogen chloride (HCl) and generate the oxadiazole ring.

Table 1: Optimization of Cyclocondensation Conditions

Parameter Optimal Value Yield (%) Reference
POCl₃ Concentration 5 eq. 78
Temperature 90°C 82
Reaction Time 5 hours 75

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times and improves yields. A modified protocol involves:

  • One-Pot Reaction :
    Mixing 4-(methylsulfonyl)benzohydrazide and benzylsulfanyl acetic acid with POCl₃ in a microwave reactor.
  • Irradiation :
    Heating at 150 W for 15–20 minutes achieves complete cyclization.

Advantages :

  • Time Efficiency : Reduces reaction time from hours to minutes.
  • Yield Enhancement : Achieves yields up to 88% due to uniform heating.

Table 2: Conventional vs. Microwave Synthesis

Method Time (Hours) Yield (%) Energy Efficiency
Conventional 5 75 Low
Microwave 0.3 88 High

Green Chemistry Approaches

Solvent-Free Grinding with Molecular Iodine

A mechanochemical approach avoids toxic solvents:

  • Grinding Reactants :
    Equimolar amounts of 4-(methylsulfonyl)benzohydrazide and benzylsulfanyl acetic acid are ground with molecular iodine (5 mol%) in a mortar for 8–10 minutes.
  • Cyclization :
    The mechanical force promotes cyclization, yielding the oxadiazole directly.

Key Benefits :

  • Eco-Friendly : Eliminates solvent waste.
  • Cost-Effective : Minimizes reagent use.

Table 3: Comparison of Green Methods

Method Catalyst Yield (%) Reaction Time
Grinding I₂ 70 10 minutes
Ultrasound None 65 30 minutes

Post-Cyclization Functionalization

Alkylation of Oxadiazole Thiol Intermediates

An alternative route involves synthesizing a 2-mercapto-1,3,4-oxadiazole intermediate, followed by alkylation:

  • Synthesis of 2-Mercapto-5-[4-(Methylsulfonyl)Phenyl]-1,3,4-Oxadiazole :
    Cyclocondensation of 4-(methylsulfonyl)benzohydrazide with carbon disulfide (CS₂) in basic conditions.
  • Alkylation with Benzyl Bromide :
    Reacting the thiol intermediate with benzyl bromide in acetone under reflux.

Challenges :

  • Regioselectivity : Requires strict control to avoid over-alkylation.
  • Purification : Column chromatography is often necessary.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • POCl₃-Based Methods : High yields but generate corrosive byproducts.
  • Microwave Synthesis : Superior efficiency but requires specialized equipment.
  • Green Methods : Environmentally sustainable but moderately lower yields.

Scalability and Industrial Feasibility

Industrial applications favor microwave and grinding methods due to reduced energy consumption and waste. However, POCl₃ remains prevalent in laboratory settings for its reliability.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-(benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole?

The synthesis typically involves cyclization of hydrazide derivatives with appropriate electrophiles. Key steps include:

  • Hydrazide cyclization : Reacting 4-(methylsulfonyl)benzohydrazide with carbon disulfide under basic conditions (KOH/ethanol) to form the 1,3,4-oxadiazole ring .
  • Sulfanylation : Introducing the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan in DMF/K2_2CO3_3 .
  • Oxidation : Optional oxidation of thioether to sulfone (if needed) using m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane .

Critical parameters : Temperature control during cyclization (~80°C) and stoichiometric ratios to avoid side products like disulfides.

Basic: What spectroscopic and analytical methods validate the structure of this compound?

  • IR spectroscopy : Confirms C=N (1600–1650 cm1^{-1}), S=O (1300–1350 cm1^{-1}), and C-O-C (1200–1250 cm1^{-1}) stretches .
  • NMR :
    • 1^1H NMR: Benzylsulfanyl protons appear as a singlet at δ 4.3–4.5 ppm, while methylsulfonyl protons resonate as a singlet at δ 3.1–3.3 ppm .
    • 13^{13}C NMR: Oxadiazole carbons appear at δ 165–170 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]+^+) align with the molecular formula C16_{16}H14_{14}N2_2O3_3S2_2 .

Basic: What biological activities have been reported for this compound?

  • Antibacterial : Inhibits Xanthomonas oryzae (MIC = 0.45 μg/mL) by suppressing exopolysaccharide (EPS) production (94.52% inhibition at 20 μg/mL) .
  • HDAC6 inhibition : Structural analogs show selective inhibition (IC50_{50} < 100 nM) for treating peripheral neuropathy .
  • Anti-inflammatory : Oxadiazole derivatives reduce edema in carrageenan-induced models (45–60% inhibition at 50 mg/kg) with low ulcerogenicity .

Advanced: How do substituents on the oxadiazole ring influence antibacterial potency?

  • Substituent flexibility : Phenoxymethyl groups (sp3^3 hybridized) enhance activity by improving receptor binding (e.g., MIC = 0.45 μg/mL vs. 1.67 μg/mL for rigid analogs) .
  • Electron-withdrawing groups : Methylsulfonyl increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., 56.47% EPS inhibition at 10 μg/mL vs. 34.29% for non-sulfonated analogs) .
  • Positional effects : 2-Benzylsulfanyl groups improve membrane permeability compared to 2-phenyl derivatives .

Advanced: What mechanistic insights explain its antibacterial activity?

  • EPS inhibition : Disrupts biofilm formation by downregulating gumB and gumG genes in X. oryzae, reducing pathogenicity .
  • Membrane disruption : Sulfone derivatives increase membrane permeability, as shown by propidium iodide uptake assays .
  • Enzyme targeting : Molecular docking suggests binding to Xoo’s dihydrofolate reductase (DHFR) with a binding energy of −9.2 kcal/mol .

Advanced: How do computational studies (e.g., DFT) elucidate its electronic properties?

  • HOMO-LUMO gap : Calculated at 4.2 eV, indicating stability and charge-transfer potential .
  • Electrostatic potential maps : Highlight nucleophilic regions at the oxadiazole ring and electrophilic zones near the sulfonyl group, guiding derivatization .
  • Docking simulations : Predict strong HDAC6 binding (Glide score: −12.3) via interactions with Zn2+^{2+} in the catalytic pocket .

Advanced: What structure-activity relationships (SARs) guide HDAC6 inhibitor design?

  • Sulfonyl spacing : A 4-Å distance between the oxadiazole and sulfonyl groups optimizes HDAC6 selectivity over HDAC1 (selectivity ratio >50) .
  • Heterocyclic linkers : Oxadiazole improves metabolic stability compared to triazole analogs (t1/2_{1/2} = 6.2 h vs. 2.1 h in liver microsomes) .
  • Substituent bulk : tert-Butyl groups enhance blood-brain barrier penetration (brain/plasma ratio = 0.8) for neuropathic applications .

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